2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid
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Overview
Description
2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid is a complex organic compound with the molecular formula C20H23Br2N3O2 and a molecular weight of 497.22352 . This compound is characterized by its azo group (-N=N-) and the presence of bromine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid involves multiple steps. One common synthetic route includes the reaction of 2-toluidine with 2-bromopropylamine to form an intermediate, which is then diazotized and coupled with benzoic acid. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the azo bond.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The azo group can undergo reduction to form amines, which then interact with biological molecules. The bromine atoms also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid include:
2-[[4-[Bis(2-chloropropyl)amino]-2-tolyl]azo]benzoic acid: Similar structure but with chlorine atoms instead of bromine.
2-[[4-[Bis(2-iodopropyl)amino]-2-tolyl]azo]benzoic acid: Contains iodine atoms, which affect its reactivity and applications.
2-[[4-[Bis(2-fluoropropyl)amino]-2-tolyl]azo]benzoic acid:
Properties
CAS No. |
39669-49-3 |
---|---|
Molecular Formula |
C20H23Br2N3O2 |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
2-[[4-[bis(2-bromopropyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H23Br2N3O2/c1-13-10-16(25(11-14(2)21)12-15(3)22)8-9-18(13)23-24-19-7-5-4-6-17(19)20(26)27/h4-10,14-15H,11-12H2,1-3H3,(H,26,27) |
InChI Key |
IUBPTOPNFAZJQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CC(C)Br)CC(C)Br)N=NC2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(C)Br)CC(C)Br)N=NC2=CC=CC=C2C(=O)O |
39669-49-3 | |
Synonyms |
2-(4'-di(2''-bromopropyl)aminophenylazo)benzoic acid CB 10252 CB-10-252 CB-10252 NSC 240419 |
Origin of Product |
United States |
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